

In Silico Docking of FBPase-1 Inhibitor-1: A Technical Guide

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Compound of Interest

Compound Name: *FBPase-1 inhibitor-1*

Cat. No.: *B15615537*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico docking of **FBPase-1 inhibitor-1**, a potent allosteric inhibitor of Fructose-1,6-bisphosphatase 1 (FBPase-1). FBPase-1 is a critical regulatory enzyme in the gluconeogenesis pathway, making it a key target for the development of therapeutics for type 2 diabetes.^{[1][2][3]} This document details the methodologies for molecular docking studies, summarizes key quantitative data, and visualizes the relevant biological pathways and experimental workflows.

Introduction to FBPase-1 and its Inhibition

Fructose-1,6-bisphosphatase 1 (FBPase-1) catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate, a rate-limiting step in gluconeogenesis.^{[2][3]} In type 2 diabetes, elevated rates of hepatic gluconeogenesis contribute significantly to hyperglycemia.^[1] Therefore, inhibiting FBPase-1 presents a promising strategy for controlling blood glucose levels.

FBPase-1 is a homotetrameric enzyme that is allosterically regulated. The natural allosteric inhibitor is adenosine monophosphate (AMP). **FBPase-1 inhibitor-1** (CAS 883973-99-7), a benzoxazole benzenesulfonamide, is a synthetic allosteric inhibitor that targets the AMP binding site.^{[1][4][5]}

Quantitative Data Summary

The following table summarizes the key quantitative data for **FBPase-1 inhibitor-1** and a closely related, more potent analog, compound 53.

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	IC50 (μM)	Ki (μM)	Binding Site
FBPase-1 inhibitor-1	883973-99-7	C13H7Cl3N2O3S	377.63	3.4[1][6]	1.1[1][7]	Allosteric (AMP site)
Compound 53	Not Available	Not Available	Not Available	0.57[8][9]	0.22[8]	Allosteric (AMP site)

Experimental Protocols: In Silico Molecular Docking

This section outlines a typical protocol for the in silico docking of **FBPase-1 inhibitor-1** to the allosteric site of FBPase-1. This protocol is based on methodologies reported for other FBPase-1 inhibitors.[10]

Software

- Docking Software: Glide (Schrödinger, Inc.) is a commonly used program for docking studies of FBPase inhibitors.[10]
- Visualization Software: Molecular graphics software such as PyMOL or Chimera is used for visualizing the docked poses and interactions.

Protein Preparation

- Obtain Crystal Structure: The X-ray crystal structure of human FBPase-1 is obtained from the Protein Data Bank (PDB). A suitable entry is 1FTA, which is a complex of the enzyme with AMP.[10]
- Protein Preparation Wizard: The protein structure is prepared using the Protein Preparation Wizard in Maestro (Schrödinger). This process includes:
 - Removal of water molecules and any co-crystallized ligands (e.g., AMP).

- Addition of hydrogen atoms.
- Assignment of protonation states at a physiological pH.
- Optimization of hydrogen bond networks.
- A restrained minimization of the protein structure.

Ligand Preparation

- Ligand Structure: The 3D structure of **FBPase-1 inhibitor-1** is built using a molecular builder or obtained from a chemical database.
- Ligand Preparation: The ligand is prepared using LigPrep (Schrödinger). This involves:
 - Generating possible ionization states at a target pH of 7.0 ± 2.0 .
 - Generating tautomers.
 - Generating stereoisomers if applicable.
 - A conformational search to generate a set of low-energy conformers.

Receptor Grid Generation

- Grid Box Definition: A receptor grid is generated using Glide. The grid box is centered on the location of the co-crystallized AMP in the 1FTA structure to define the allosteric binding site. [\[10\]](#)
- Grid Generation: The grid is generated with default parameters for the given protein structure.

Molecular Docking

- Docking Mode: Docking is performed using the high-precision (XP) mode of Glide to achieve higher accuracy in predicting the binding pose. [\[10\]](#)
- Ligand Docking: The prepared conformers of **FBPase-1 inhibitor-1** are docked into the generated receptor grid.

- **Pose Selection:** The resulting docking poses are ranked based on their GlideScore. The top-ranked poses are visually inspected for their interactions with the key residues in the allosteric site.

Analysis of Docking Results

The best-docked pose is analyzed to identify key molecular interactions, including:

- **Hydrogen Bonds:** Identification of hydrogen bond donors and acceptors on both the ligand and the protein.
- **Hydrophobic Interactions:** Identification of non-polar residues in the binding pocket that interact with the inhibitor.
- **Binding Energy Estimation:** While a precise binding energy for **FBPase-1 inhibitor-1** from a docking study is not publicly available, a more negative docking score (e.g., GlideScore) indicates a potentially tighter binding affinity.^[10]

Based on the X-ray crystal structure of the more potent analog, compound 53, it is predicted that the arylsulfonamide portion of **FBPase-1 inhibitor-1** interacts with a part of the AMP allosteric regulatory site, and the benzoxazole moiety extends into the space between the subunits of the FBPase homotetramer.^[8] Key hydrogen bonding interactions are expected with the main chain carbonyl oxygens of Gly26 and Thr27.^[8]

Visualizations

Gluconeogenesis Pathway and FBPase-1 Inhibition

The following diagram illustrates the central role of FBPase-1 in the gluconeogenesis pathway and the point of inhibition by **FBPase-1 inhibitor-1**.

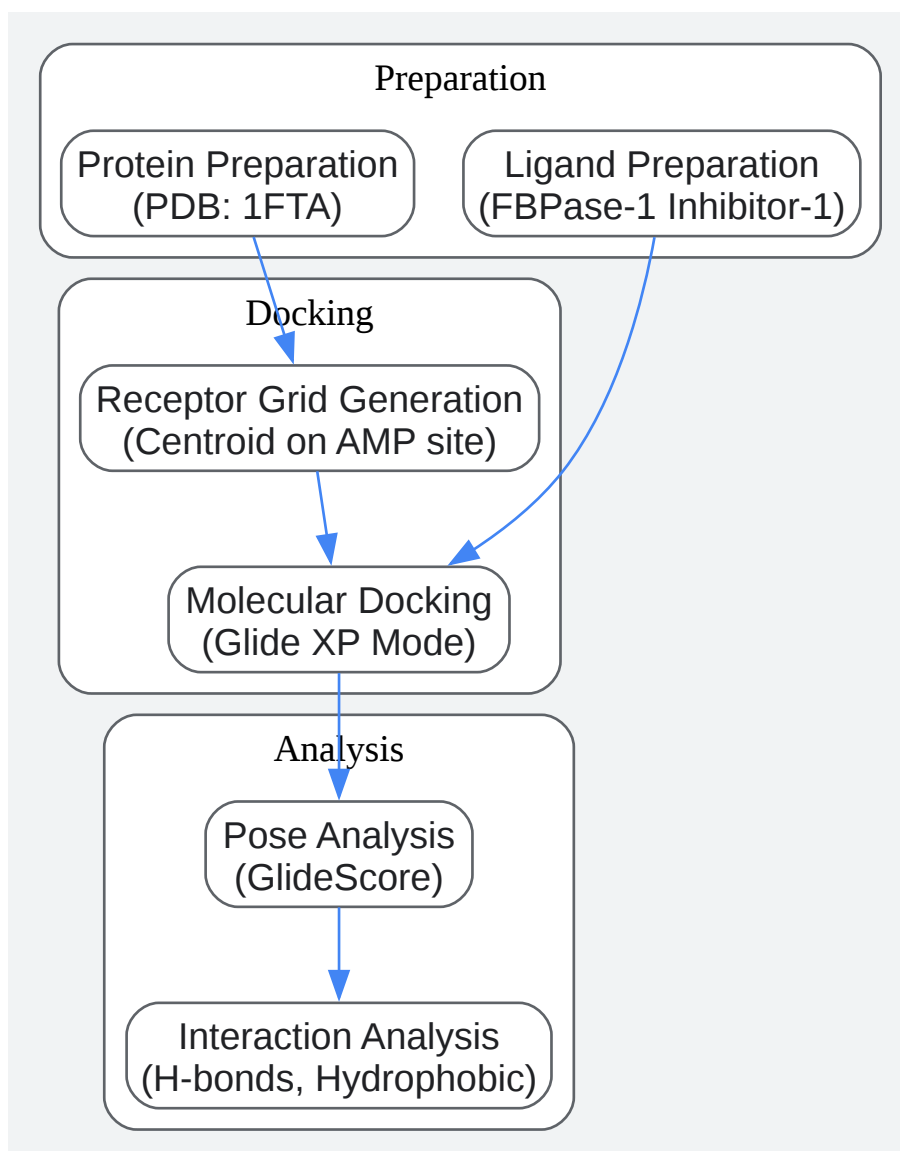


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Caption: Gluconeogenesis pathway showing the inhibition of FBPase-1.

In Silico Docking Workflow

The following diagram outlines the workflow for the in silico docking of **FBPase-1 inhibitor-1**.

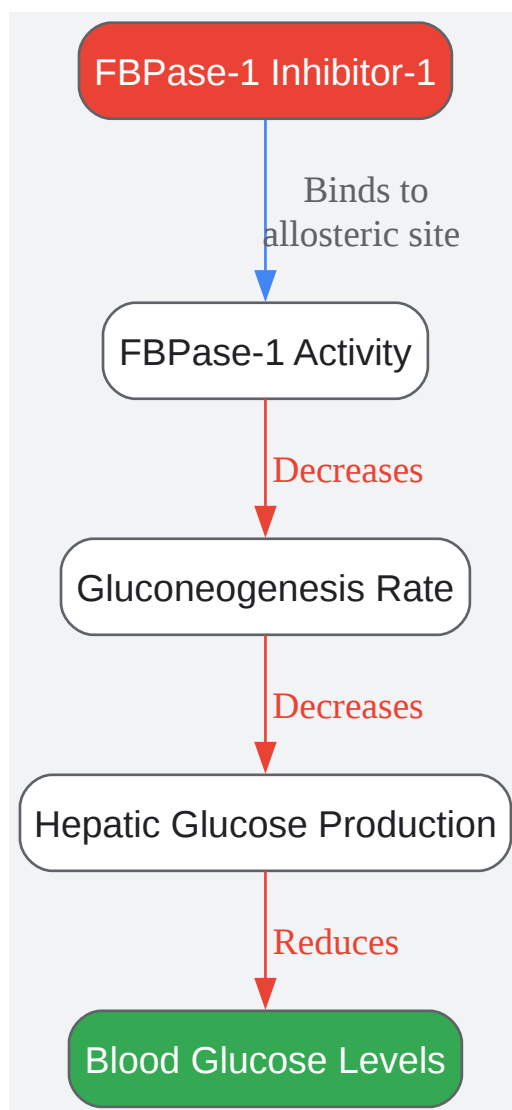


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Caption: Workflow for the molecular docking of **FBPase-1 inhibitor-1**.

Logical Relationship of FBPase-1 Inhibition

The following diagram illustrates the logical relationship between FBPase-1 inhibition and its physiological effect.



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